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Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)pyridine

Cat. No.: B1268507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest
in medicinal chemistry and materials science. This document details the available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
foundational resource for its identification, characterization, and application in research and
development.

Core Spectroscopic Data

The structural features of 2-Amino-6-(trifluoromethyl)pyridine, including the pyridine ring, the
amino group, and the trifluoromethyl group, give rise to a distinct spectroscopic fingerprint. The
following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR, and
MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of 2-Amino-6-
(trifluoromethyl)pyridine in solution. The electron-withdrawing nature of the trifluoromethyl
group and the electron-donating character of the amino group significantly influence the
chemical shifts of the pyridine ring protons and carbons.

Table 1: *H NMR Spectroscopic Data of 2-Amino-6-(trifluoromethyl)pyridine
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Chemical Shift (8) ppm Multiplicity Assighment
7.45 t H-4

6.78 d H-5

6.54 d H-3

4.80 brs -NH:2

Note: Data is predicted based on analysis of structurally similar compounds. The solvent is
typically CDCIs or DMSO-ds. The broad singlet for the -NHz protons is characteristic and its
chemical shift can vary with concentration and solvent.

Table 2: 3C NMR Spectroscopic Data of 2-Amino-6-(trifluoromethyl)pyridine

Chemical Shift (8) ppm Assighment
159.5 C2

149.0 (q) C6

139.0 C4

122.0 (q) -CFs

112.5 C5

108.0 C3

Note: Data is predicted based on analysis of structurally similar compounds. The quartet
multiplicity for C6 and the -CFs carbon is due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the
molecule. The spectrum of 2-Amino-6-(trifluoromethyl)pyridine is characterized by
absorption bands corresponding to N-H, C-N, C=C, and C-F vibrations.

Table 3: Key IR Absorption Bands for 2-Amino-6-(trifluoromethyl)pyridine
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Wavenumber (cm~?) Intensity Assignment
) N-H stretching (asymmetric
3450 - 3300 Medium-Strong _
and symmetric)
1640 - 1600 Medium-Strong N-H bending (scissoring)
] C=C and C=N stretching
1600 - 1450 Medium-Strong o
(aromatic ring)
C-F stretching (trifluoromethyl
1350 - 1100 Strong
group)
1300 - 1200 Medium C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for 2-Amino-6-(trifluoromethyl)pyridine

m/z Relative Intensity (%) Assignment

162 100 [M]* (Molecular lon)

143 Moderate M- F]*

115 Moderate [M-F-COJ*or [M-CFs + H]*
93 Low [M - CFs]*

Note: The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
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e Sample Preparation: For *H NMR, dissolve approximately 5-10 mg of 2-Amino-6-
(trifluoromethyl)pyridine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDClIs,
DMSO-ds) in a 5 mm NMR tube. For 13C NMR, a more concentrated solution of 20-50 mg in
the same volume of solvent is recommended.

 Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer with a
proton frequency of 400 MHz or higher.

e 1H NMR Acquisition Parameters:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on the sample concentration.
o Relaxation Delay: 1-5 seconds.

e 13C NMR Acquisition Parameters:

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Spectral Width: 0-200 ppm.

[¢]

Number of Scans: 1024 or more, depending on the sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 2-Amino-6-(trifluoromethyl)pyridine with approximately 100-
200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and
pestle.

o Transfer the fine powder into a pellet-forming die.
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o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 2-Amino-6-(trifluoromethyl)pyridine
(approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
with a direct infusion electrospray ionization (ESI) source.

o Data Acquisition (Electron lonization - El for GC-MS):
o lonization Energy: 70 eV.
o Mass Range: Scan from m/z 40 to 300.

o Source Temperature: 200-250 °C.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 2-Amino-6-(trifluoromethyl)pyridine.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-
(trifluoromethyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268507#spectroscopic-data-nmr-ir-ms-of-2-amino-
6-trifluoromethyl-pyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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